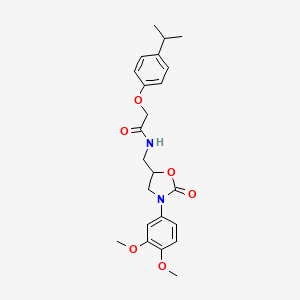

![molecular formula C19H26FNO4S B2509422 1-(7,7-二甲基-2-氧代双环[2.2.1]庚烷-1-基)-N-(2-(3-氟苯基)-2-甲氧基乙基)甲磺酰胺 CAS No. 1797183-41-5](/img/structure/B2509422.png)

1-(7,7-二甲基-2-氧代双环[2.2.1]庚烷-1-基)-N-(2-(3-氟苯基)-2-甲氧基乙基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

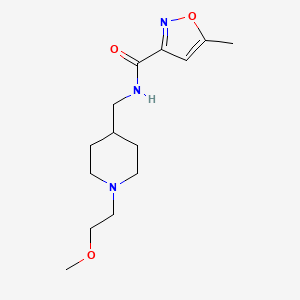

The compound , 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide, is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. It contains a bicyclic ketone moiety, a methanesulfonamide group, and a fluorophenyl group with a methoxyethyl substituent. While the papers provided do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help infer some aspects of the compound's behavior.

Synthesis Analysis

The synthesis of related compounds, such as 1-methylsulfonyl-indoles, has been achieved through reactions involving N-(2-halophenyl)methanesulfonamides with terminal acetylenes in the presence of a palladium catalyst . This suggests that the synthesis of the compound might also involve palladium-catalyzed coupling reactions, possibly starting from a halophenyl methanesulfonamide precursor and appropriate bicyclic and methoxyethyl components.

Molecular Structure Analysis

The molecular structure of the compound likely features a bicyclic ring system, which can impart rigidity and influence the molecule's conformation. The presence of a fluorophenyl group can affect the electron distribution within the molecule, potentially impacting its reactivity . The methanesulfonamide moiety is a functional group known to engage in hydrogen bonding, which could affect the compound's self-association in solution, similar to the behavior observed in trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide .

Chemical Reactions Analysis

The reactivity of the compound may be influenced by the presence of the ketone, methanesulfonamide, and fluorophenyl groups. The ketone could be susceptible to nucleophilic attack, while the sulfonamide group might participate in reactions typical of sulfonyl compounds, such as substitution or elimination. The fluorophenyl group could engage in electrophilic aromatic substitution reactions, although the presence of the fluorine atom would deactivate the ring towards such reactions .

Physical and Chemical Properties Analysis

The physical properties of the compound, such as solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of the methanesulfonamide group suggests potential for hydrogen bonding, which could affect solubility in polar solvents . The bicyclic structure may confer a degree of steric hindrance, influencing the compound's reactivity and physical properties. The chemical properties, such as acidity or basicity, could be inferred from related compounds, where the proton affinities of basic centers have been evaluated using quantum chemical methods . The fluorophenyl group's electronegativity could also affect the compound's chemical behavior, potentially making it more reactive towards nucleophilic agents .

科学研究应用

理化性质和生态毒性

已对具有樟脑磺酸根阴离子和各种咪唑鎓阳离子的质子离子液体 (PIL) 进行了研究,包括与本化合物相似的结构,以了解它们的理化性质、布朗斯特酸度和生态毒性。这些研究表明在绿色化学中的潜在应用,其中化合物的生态毒性和理化性质对于开发环保溶剂和催化体系至关重要 (Sardar 等人,2018)。

合成和反应性

已经探索了涉及甲磺酰胺结构的化合物的合成和反应性。例如,关于甲磺酰氟与烯烃进行亲电加成以合成氟代烷基甲基硫醚的研究表明在有机合成中的应用,特别是在分子中引入氟化侧链,这在药物化学中具有重要意义 (Haufe 等人,1992)。

氨解和构象

一项关于与本化合物密切相关的衍生物的合成和氨解的研究探讨了其区域选择性,为该化合物在合成更复杂的有机分子中的潜在应用提供了宝贵的见解。此类反应可能与药物化学中开发新的治疗剂有关 (Palchikov 等人,2014)。

环境和生物应用

对甲磺酸(一种相关化合物)的微生物代谢的研究突出了甲磺酰胺的生态和生物重要性。这些研究为理解此类化合物的环境归宿及其在硫循环中的作用提供了基础,在环境生物技术和污染缓解中具有潜在应用 (Kelly 和 Murrell,1999)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FNO4S/c1-18(2)14-7-8-19(18,17(22)10-14)12-26(23,24)21-11-16(25-3)13-5-4-6-15(20)9-13/h4-6,9,14,16,21H,7-8,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCOVDIWWAIOPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CC(=CC=C3)F)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

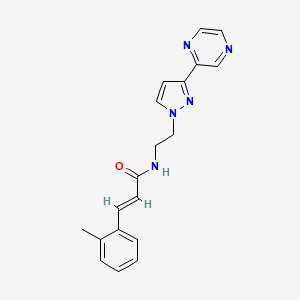

![N-(tert-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509342.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2509343.png)

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)

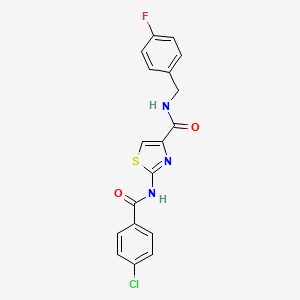

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)

![[(2-Methylphenyl)-phenylmethyl]hydrazine](/img/structure/B2509355.png)